OTSSP167 was developed through a systematic structure-activity relationship study following initial screenings of a large compound library. It belongs to a class of small molecules designed to inhibit kinase activity, particularly targeting MELK, which plays a crucial role in cell proliferation and survival in cancer cells. The chemical structure of OTSSP167 features a 1,5-naphthyridine core with various functional groups that enhance its inhibitory potency.
The synthesis of OTSSP167 involves several key steps that optimize its structure for maximum potency against MELK. The initial phase included high-throughput screening of over 108,000 compounds to identify potential inhibitors. Following this, a series of modifications were made based on the structure of lead compounds identified during the screening process.
The synthetic route typically includes:
The final compound is characterized by its high binding affinity to MELK, with an IC50 value reported at 0.41 nM, indicating its effectiveness as an inhibitor .
The molecular formula of OTSSP167 hydrochloride is C₁₄H₁₈ClN₃O₂. The compound's structure can be described as follows:
The three-dimensional conformation allows for effective interaction with the active site of MELK, facilitating its inhibitory action .
OTSSP167 primarily functions through competitive inhibition of MELK activity. In vitro studies have demonstrated that OTSSP167 binds to the ATP-binding site of MELK, preventing substrate phosphorylation. This inhibition leads to decreased phosphorylation levels of key proteins involved in cell cycle regulation and survival pathways, such as FOXM1 and EZH2 .
Additionally, OTSSP167 has shown synergistic effects when combined with other therapeutic agents, enhancing its potential as part of combination therapies in cancer treatment .
The mechanism by which OTSSP167 exerts its effects involves:
Studies have shown that treatment with OTSSP167 results in significant reductions in cell viability across various cancer cell lines, including breast, pancreatic, prostate, and lung cancers .
These properties make OTSSP167 suitable for both in vitro and in vivo applications in research settings .
OTSSP167 has several promising applications in cancer research and therapy:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2